![molecular formula C27H27N3O3 B281992 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) sulindac, and has been shown to exhibit promising properties as an anticancer agent. In
Mecanismo De Acción
The mechanism of action of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid in inducing apoptosis in cancer cells involves the activation of the mitochondrial pathway. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently caspase-3, leading to apoptosis. 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid also inhibits the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, a key component of this pathway.
Biochemical and Physiological Effects:
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. However, studies have also demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid can induce oxidative stress and DNA damage in normal cells, highlighting the need for further investigation into its potential side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as an anticancer agent is its ability to induce apoptosis in cancer cells through multiple pathways, potentially making it effective against a wide range of cancer types. However, its low solubility in water can make it difficult to administer in vivo, and further research is needed to optimize its formulation for clinical use.
Direcciones Futuras
Future research on 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid could focus on optimizing its formulation for clinical use, investigating its potential side effects and toxicity, and exploring its efficacy in combination with other anticancer agents. Additionally, further studies could investigate the potential of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid as a therapeutic agent for other diseases beyond cancer, such as inflammatory bowel disease or neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid involves several steps, starting with the reaction of 3-methylbenzylamine with 4-chloro-3-nitrobenzoic acid to form 4-(3-methylphenyl)-3-nitrobenzoic acid. This intermediate is then reduced to 4-(3-methylphenyl)-3-aminobenzoic acid, which is subsequently reacted with 4-(4-chloroanilino)-4-oxobut-2-enoic acid to yield 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to exhibit promising anticancer properties, particularly in the treatment of colon cancer. Studies have demonstrated that 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid induces apoptosis (programmed cell death) in colon cancer cells by activating the mitochondrial pathway. Additionally, 4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid has been shown to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.
Propiedades
Fórmula molecular |
C27H27N3O3 |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
(E)-4-[4-[4-(3-methylphenyl)piperazin-1-yl]anilino]-4-oxo-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C27H27N3O3/c1-20-6-5-9-24(18-20)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)19-25(27(32)33)21-7-3-2-4-8-21/h2-13,18-19H,14-17H2,1H3,(H,28,31)(H,32,33)/b25-19+ |
Clave InChI |
USASQUGPKVWPIK-NCELDCMTSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)/C=C(\C4=CC=CC=C4)/C(=O)O |
SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
SMILES canónico |
CC1=CC(=CC=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C=C(C4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



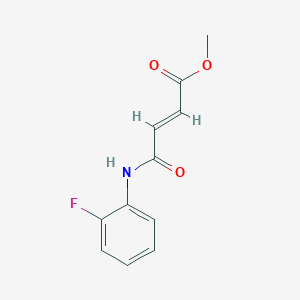
![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
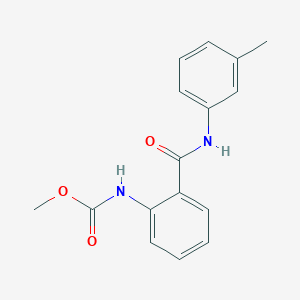
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)

![Methyl5-[4-(acetylamino)benzoyl]-2-anilino-4-methyl-3-thiophenecarboxylate](/img/structure/B281920.png)
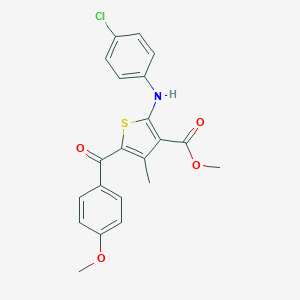
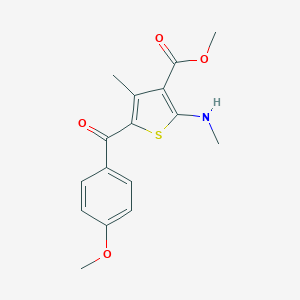


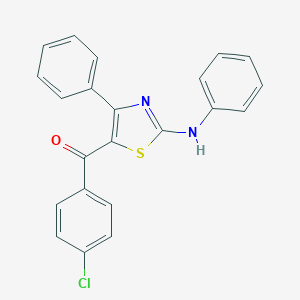
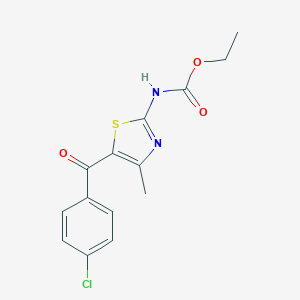
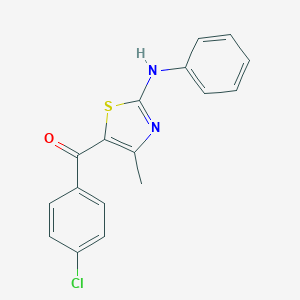
methanone](/img/structure/B281933.png)